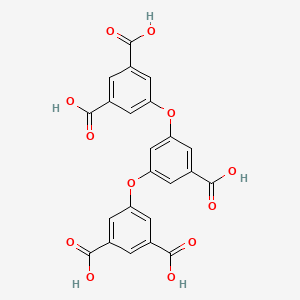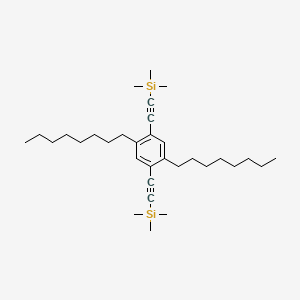
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene: is a compound that belongs to the family of diyne derivatives It is characterized by the presence of two trimethylsilylethynyl groups attached to a benzene ring at the 2 and 5 positions, and two octyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene can be synthesized through the reduction of 1,4-bis(trimethylsilylethynyl)-2,5-cyclohexadiene-1,4-diol using stannous chloride . The reaction involves the addition of one Al-H bond to each C-C triple bond, facilitated by di(tert-butyl)aluminium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene undergoes various chemical reactions, including:
Hydroalumination: Reaction with di(tert-butyl)aluminium hydride, resulting in the addition of Al-H bonds to the C-C triple bonds.
Reduction: Reduction of the precursor compound using stannous chloride.
Common Reagents and Conditions:
Stannous Chloride: Used for the reduction of the precursor compound.
Di(tert-butyl)aluminium Hydride: Facilitates hydroalumination reactions.
Major Products: The major products formed from these reactions include the reduced and hydroaluminated derivatives of the compound.
科学的研究の応用
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene has several applications in scientific research, including:
作用機序
The mechanism of action of 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene involves its ability to undergo hydroalumination and reduction reactions. The molecular targets and pathways involved include the C-C triple bonds, which react with di(tert-butyl)aluminium hydride and stannous chloride to form the corresponding hydroaluminated and reduced products .
類似化合物との比較
1,4-Bis(trimethylsilyl)ethynylbenzene: A diyne derivative with similar structural properties.
2,5-Diethoxy-1,4-bis(trimethylsilyl)ethynylbenzene: Another diyne derivative used in the synthesis of conjugated polymers.
1,4-Diethynyl-2,5-bis(heptyloxy)benzene: A long alkyloxy chain analogue.
Uniqueness: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene is unique due to the presence of octyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the synthesis of highly conjugated polymers and oligomers for advanced material applications .
特性
CAS番号 |
745048-28-6 |
|---|---|
分子式 |
C32H54Si2 |
分子量 |
494.9 g/mol |
IUPAC名 |
2-[2,5-dioctyl-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C32H54Si2/c1-9-11-13-15-17-19-21-29-27-32(24-26-34(6,7)8)30(22-20-18-16-14-12-10-2)28-31(29)23-25-33(3,4)5/h27-28H,9-22H2,1-8H3 |
InChIキー |
LANBUIJIXJCMAO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=C(C=C1C#C[Si](C)(C)C)CCCCCCCC)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


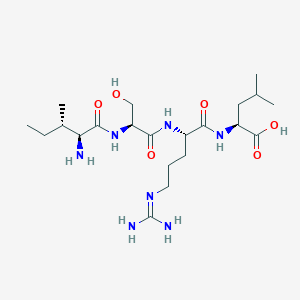
![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
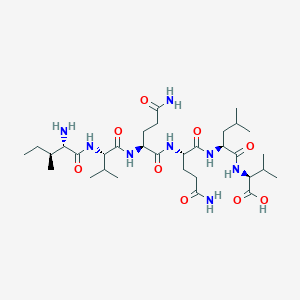
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
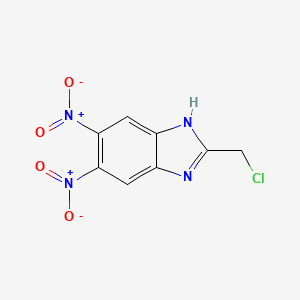
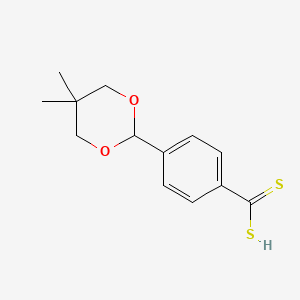
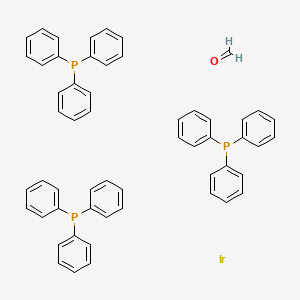
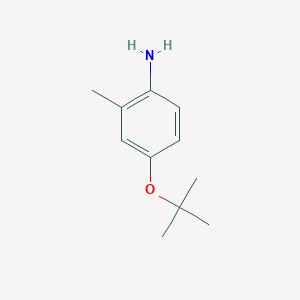
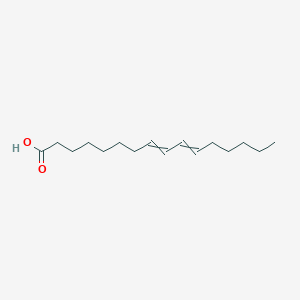
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
